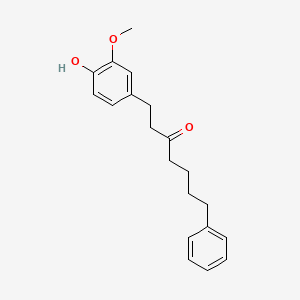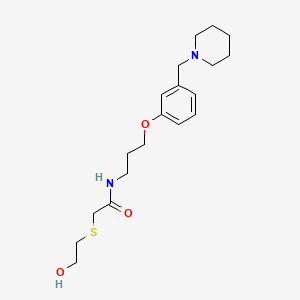
Zetidoline
Overview
Description
Zetidoline is a novel antipsychotic compound that is chemically unrelated to any available antipsychotic drugs. It exhibits selective dopamine receptor-blocking properties, making it a potential candidate for treating schizophrenia and other psychotic disorders. This compound has been found to be as effective as haloperidol in clinical trials, with significantly fewer extrapyramidal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zetidoline involves multiple steps, starting with the formation of the core imidazolidinone structure. The key steps include:
Formation of Imidazolidinone Core: The reaction between 3-chlorophenyl isocyanate and 2-(3,3-dimethylazetidin-1-yl)ethylamine forms the imidazolidinone core.
Substitution Reactions:
Oxidation Reactions: Oxidation of specific sites on the molecule to introduce hydroxyl groups.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.
Types of Reactions:
Oxidation: this compound undergoes oxidation primarily at the aromatic moiety and the imidazolidinone ring, forming hydroxylated metabolites.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products:
Hydroxylated Metabolites: 4’-hydroxy this compound and 5-hydroxy this compound.
Reduced Derivatives: Reduced forms of the azetidine ring.
Scientific Research Applications
Zetidoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective dopamine receptor-blocking properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Explored as a treatment for schizophrenia and other psychotic disorders due to its efficacy and reduced side effects.
Mechanism of Action
Zetidoline exerts its effects by selectively blocking dopamine receptors, particularly the D2 receptors. This action reduces the overactivity of dopamine in the brain, which is associated with psychotic symptoms. The compound’s unique structure allows it to interact with the dopamine receptors without causing significant extrapyramidal side effects, which are common with other antipsychotic drugs .
Comparison with Similar Compounds
Haloperidol: A widely used antipsychotic with significant extrapyramidal side effects.
Risperidone: Another antipsychotic with a broader receptor profile, including serotonin receptors.
Sulpiride: A selective dopamine antagonist with fewer side effects compared to haloperidol.
Comparison: Zetidoline stands out due to its selective dopamine receptor-blocking properties and reduced side effects. Unlike haloperidol, which causes significant extrapyramidal symptoms, this compound offers a safer profile. Compared to risperidone, this compound is more selective for dopamine receptors, potentially reducing off-target effects. Sulpiride, while similar in its selective dopamine antagonism, does not match the efficacy and safety profile of this compound .
Properties
CAS No. |
51940-78-4 |
|---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C16H22ClN3O/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14/h3-5,10H,6-9,11-12H2,1-2H3 |
InChI Key |
AHDBQMJRRXVRDY-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
Appearance |
Solid powder |
Key on ui other cas no. |
51940-78-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)imidazolidin-2-one DL 308-IT DL-308 zetidoline |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)








